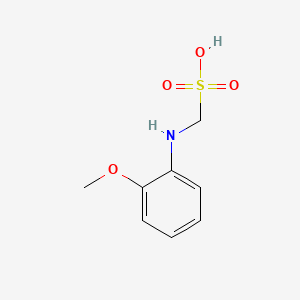
o-Anisidinomethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
O-Anisidinomethanesulfonic acid is a useful research compound. Its molecular formula is C8H11NO4S and its molecular weight is 217.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7549. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
o-Anisidinomethanesulfonic acid, a sulfonic acid derivative, has garnered attention in various scientific applications due to its unique chemical properties. This article explores its applications across different fields, including biochemistry, pharmaceuticals, and analytical chemistry, supported by comprehensive data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its sulfonic acid group attached to an anisidine structure. Its chemical formula is C10H13N1O3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and solubility in water. This compound is often used as a pH indicator and buffer in various biochemical assays.
pH Buffering Agent
This compound serves as an effective buffering agent in biochemical experiments. It maintains a stable pH environment essential for enzyme activity and protein stability. The compound's buffering capacity is particularly valuable in studies involving enzymatic reactions where pH fluctuations can significantly impact outcomes.
Case Study: Enzyme Kinetics
In a study evaluating the activity of a specific enzyme, researchers used this compound as a buffer. They reported that maintaining the pH within a narrow range improved enzyme stability and activity, leading to more reliable kinetic measurements.
Pharmaceutical Applications
The compound is also explored for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for drug formulation targeting inflammatory diseases.
Data Table: Potential Therapeutic Uses
| Application Area | Potential Use | Evidence Level |
|---|---|---|
| Anti-inflammatory | Treatment of chronic inflammatory diseases | Preliminary studies |
| Drug formulation | Development of topical formulations | Ongoing research |
Chromatography
In analytical chemistry, this compound has been utilized as a reagent in thin-layer chromatography (TLC). Its ability to form complexes with various compounds enhances the detection limits of substances being analyzed.
Case Study: TLC Analysis
A research study demonstrated that using this compound in TLC allowed for the separation and identification of complex mixtures found in natural products. The study highlighted its effectiveness in enhancing the visibility of certain analytes under UV light.
Properties
CAS No. |
93-13-0 |
|---|---|
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(2-methoxyanilino)methanesulfonic acid |
InChI |
InChI=1S/C8H11NO4S/c1-13-8-5-3-2-4-7(8)9-6-14(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12) |
InChI Key |
WJORFFDFYBZRJH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCS(=O)(=O)O |
Canonical SMILES |
COC1=CC=CC=C1NCS(=O)(=O)O |
Key on ui other cas no. |
93-13-0 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















